molecular formula C18H13BrF3NO4 B8172529 2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione

2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione

Cat. No.: B8172529
M. Wt: 444.2 g/mol
InChI Key: HGQSHNIIJIDQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isoindoline-1,3-dione scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione typically involves a multi-step process. One common approach includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The bromine and trifluoromethoxy groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Addition Reactions: The trifluoromethoxy group can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide (LDA), potassium thiocyanate, and aryl diazonium salts . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(2-Bromo-4-(trifluoromethoxy)phenoxy)propyl)isoindoline-1,3-dione is unique due to its combination of a bromine atom, a trifluoromethoxy group, and an isoindoline-1,3-dione scaffold

Properties

IUPAC Name

2-[3-[2-bromo-4-(trifluoromethoxy)phenoxy]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF3NO4/c19-14-10-11(27-18(20,21)22)6-7-15(14)26-9-3-8-23-16(24)12-4-1-2-5-13(12)17(23)25/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQSHNIIJIDQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(C=C(C=C3)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.